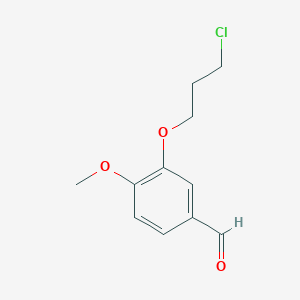

3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chloropropoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFIBIUATIMWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929683-54-5 | |

| Record name | 3-(3-chloropropoxy)-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chloropropoxy)-4-methoxybenzaldehyde (CAS 929683-54-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde, a key intermediate in synthetic organic chemistry. The information is curated to support researchers and professionals in drug discovery and development by elucidating the compound's properties, synthesis, and applications, grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a substituted benzaldehyde derivative. Its structure is characterized by a 4-methoxybenzaldehyde core with a 3-chloropropoxy group at the C3 position. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented below. These parameters are crucial for designing reaction conditions, purification protocols, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 929683-54-5 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₃ | [1][2] |

| Molecular Weight | 228.67 g/mol | [1] |

| Monoisotopic Mass | 228.055322 Da | [1][2] |

| Topological Polar Surface Area | 35.5 Ų | [1] |

| Rotatable Bond Count | 6 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 187 | [1] |

| XLogP3-AA | 2.2 | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the etherification of a suitably substituted hydroxybenzaldehyde. The most common precursor is isovanillin (3-hydroxy-4-methoxybenzaldehyde).

General Synthetic Workflow

The reaction proceeds via a Williamson ether synthesis. The phenolic hydroxyl group of isovanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-bromo-3-chloropropane or 1,3-dichloropropane.

General synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials : 3-Hydroxy-4-methoxybenzaldehyde (isovanillin), 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), and a suitable solvent like N,N-dimethylformamide (DMF) or acetone.

-

Procedure :

-

To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde in the chosen solvent, add potassium carbonate. The base facilitates the deprotonation of the phenolic hydroxyl group.

-

Add 1-bromo-3-chloropropane to the mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is then purified, commonly by column chromatography or recrystallization, to yield pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons, methoxy group protons (a singlet around 3.8-4.0 ppm), and the protons of the chloropropoxy chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), aromatic carbons, the methoxy carbon, and the carbons of the aliphatic chain.

-

IR (Infrared) Spectroscopy : The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (around 1680-1700 cm⁻¹).[3] Other characteristic peaks include those for C-O stretching and C-H stretching of the aromatic and aliphatic parts.

-

MS (Mass Spectrometry) : Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The predicted monoisotopic mass is 228.05533 Da.[2]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, possessing both an aldehyde and a reactive chloroalkyl chain, allows for diverse subsequent chemical transformations.

One of the notable applications is in the synthesis of Silodosin , a selective alpha-1A adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia.

Role as an intermediate in API synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification : This compound can cause skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][6] Work in a well-ventilated area or under a chemical fume hood.[4][5]

-

First Aid Measures :

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4][5]

-

In case of skin contact : Wash with plenty of soap and water.[1][4][5]

-

If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][4]

-

If swallowed : Rinse mouth and seek immediate medical assistance.[1][4]

-

-

Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.[4][6] Keep away from strong oxidizing agents and strong bases.[4]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][6]

Conclusion

This compound is a valuable intermediate with significant applications in synthetic organic chemistry, particularly in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthesis, and handling requirements is paramount for its effective and safe utilization in research and development.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Bio-Connect. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet.

-

PubChemLite. (n.d.). This compound (C11H13ClO3). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

Sources

chemical structure and molecular weight of 3-(3-chloropropoxy)-p-anisaldehyde

Executive Summary

3-(3-chloropropoxy)-p-anisaldehyde (CAS: 929683-54-5), systematically known as 3-(3-chloropropoxy)-4-methoxybenzaldehyde , is a specialized bifunctional intermediate used in medicinal chemistry. It serves as a critical "linker" building block, enabling the attachment of pharmacophores via its alkyl chloride tail while maintaining a reactive aldehyde handle for further elaboration.

This guide details its chemical structure, validated synthesis protocols, and application in drug development, specifically for cardiovascular and neurological therapeutic agents where catechol-mimicking scaffolds are required.

Chemical Identity & Physical Properties[1][2][3][4]

The molecule features a 4-methoxybenzaldehyde (p-anisaldehyde) core with a 3-chloropropoxy substituent at the meta position (C3).[1] This specific substitution pattern is derived from isovanillin (3-hydroxy-4-methoxybenzaldehyde), distinguishing it from vanillin derivatives.

Table 1: Physicochemical Specifications

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 3-(3-chloropropoxy)-p-anisaldehyde |

| CAS Number | 929683-54-5 |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Monoisotopic Mass | 228.055 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMF, DMSO; Insoluble in water |

| Melting Point | 50–55 °C (Predicted/Typical for similar ethers) |

Structural Analysis & Reactivity Profile

The molecule possesses three distinct reactive centers, making it a versatile scaffold for divergent synthesis:

-

Aldehyde (C1): Susceptible to nucleophilic addition (Grignard), reduction (to alcohol), oxidation (to carboxylic acid), or reductive amination.

-

Alkyl Chloride (Side Chain): A primary alkyl halide acting as an electrophile for SN2 reactions. It is typically used to alkylate secondary amines (e.g., piperazines) to form drug-like scaffolds.

-

Methoxy Group (C4): Electron-donating group that activates the aromatic ring, though it is generally stable under standard alkylation conditions.

Reactivity Logic Diagram

The following diagram illustrates the orthogonal reactivity of the functional groups.

Figure 1: Orthogonal reactivity map showing potential synthetic transformations.

Synthesis Protocol

The industrial and laboratory-scale synthesis of this compound relies on the Williamson Ether Synthesis . This protocol utilizes Isovanillin as the starting material, leveraging the acidity of the phenol at the 3-position.

Reaction Scheme

Isovanillin + 1-Bromo-3-chloropropane + Base → Product

Detailed Methodology

Reagents:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): 1.0 eq

-

1-Bromo-3-chloropropane: 1.2 – 1.5 eq (Excess prevents dimerization)

-

Potassium Carbonate (K₂CO₃): 2.0 eq

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

Step-by-Step Procedure:

-

Activation: Charge a reaction vessel with Isovanillin (10 g, 65.7 mmol) and anhydrous K₂CO₃ (18.1 g, 131.4 mmol) in ACN (100 mL). Stir at room temperature for 30 minutes to form the phenoxide anion.

-

Alkylation: Add 1-Bromo-3-chloropropane (15.5 g, 98.5 mmol) dropwise.

-

Note: 1-Bromo-3-chloropropane is used because the bromide is a better leaving group than chloride, ensuring regioselective alkylation at the bromine end, leaving the chloride intact for future reactions.

-

-

Reflux: Heat the mixture to reflux (80–82 °C for ACN) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3) or HPLC.

-

Workup:

-

Cool to room temperature.[2]

-

Filter off inorganic salts (KBr, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>98%) is required.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the regioselective alkylation of isovanillin.

Applications in Drug Development[1]

This molecule is a "linker-equipped" scaffold. The 3-chloropropyl chain acts as a spacer, allowing the attachment of bulky amine groups at a specific distance from the aromatic core. This structural motif is prevalent in:

-

Cardiovascular Agents: Analogues of Ivabradine and Zatebradine often utilize dimethoxy-benzazepinone structures, but the 3-chloropropoxy chain is a classic linker for attaching the specific amine tail required for hERG channel or I(f) current inhibition.

-

GPCR Ligands: The aldehyde allows for the formation of benzylamines via reductive amination, while the chloropropyl group can capture a second amine, creating "dumbbell" shaped molecules common in dopamine and serotonin receptor antagonists.

-

Kinase Inhibitors: Used to tether solubilizing groups (like morpholine or piperazine) to the core pharmacophore to improve oral bioavailability.

Safety & Handling (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to benzoic acids over time.

-

Handling: Use in a fume hood. The alkyl chloride moiety is a potential alkylating agent; avoid inhalation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23143898, this compound. Retrieved from [Link]

-

PrepChem. Preparation of 1-bromo-3-chloropropane (Reagent Synthesis). Retrieved from [Link]

Sources

High-Purity 3-(3-Chloropropoxy)-4-methoxybenzaldehyde: Sourcing, Validation, and Application Guide

This guide serves as a comprehensive technical resource for researchers and drug development professionals seeking high-purity 3-(3-Chloropropoxy)-4-methoxybenzaldehyde . It synthesizes sourcing strategies, quality control protocols, and application contexts.

Executive Summary

This compound (CAS: 929683-54-5 ) is a specialized bifunctional building block used primarily in medicinal chemistry.[1][2] It serves as a critical intermediate for installing solubilizing side chains (e.g., chloropropyl linkers) onto aromatic scaffolds, a common strategy in the optimization of kinase inhibitors and GPCR ligands. Due to its specific regiochemistry, sourcing high-purity material is essential to prevent costly downstream separation of isomers. This guide outlines verified suppliers, synthesis pathways for impurity profiling, and robust quality control (QC) protocols.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 929683-54-5 |

| Molecular Formula | C₁₁H₁₃ClO₃ |

| Molecular Weight | 228.67 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in water |

| Key Functional Groups | Aldehyde (C-1), Methoxy (C-4), 3-Chloropropoxy (C-3) |

| Regiochemistry | Isovanillin derivative (3-position substitution) |

Critical Applications in Drug Development

This compound is valued for its bifunctionality , allowing orthogonal elaboration at two distinct sites:

-

Aldehyde Handle (C-1): Enables reductive amination, Knoevenagel condensation, or oxidation to carboxylic acids. It is often used to attach the "head" group of a pharmacophore.

-

Alkyl Chloride Handle (C-3): The 3-chloropropyl group acts as an electrophile for nucleophilic substitution reactions. It is frequently displaced by secondary amines (e.g., morpholine, piperidine, N-methylpiperazine) to generate solubilizing tails , a standard tactic to improve the pharmacokinetic profile (ADME) of lipophilic drug candidates [1].

Mechanism of Action (Synthetic Utility)

The compound allows for a convergent synthesis strategy. The aldehyde can be reacted first to build the core scaffold, leaving the chloro-group intact for a late-stage "solubility installation" step, or vice-versa.

Sourcing Strategy & Commercial Landscape

Unlike commodity chemicals (e.g., Vanillin), this is a Fine Chemical/Building Block . It is typically not available in multi-ton quantities from general distributors but is stocked by specialized medicinal chemistry suppliers.

Supplier Selection Criteria

-

Purity Requirement: ≥97% (HPLC).

-

Critical Impurity: Must be free of Isovanillin (starting material) and Regioisomers (4-(3-chloropropoxy)-3-methoxybenzaldehyde).

-

Documentation: Supplier must provide 1H-NMR confirming the triplet peak for the -CH₂Cl group.

Representative Commercial Suppliers

| Supplier | Region | Catalog / ID | Purity Grade | Notes |

| BLDpharm | Global (CN/US) | BD160352 | 97%+ | Reliable stock for gram-scale R&D. |

| Apollo Scientific | Europe (UK) | OR303312 | 95-98% | Good regulatory documentation for EU. |

| abcr Gute Chemie | Europe (DE) | AB358100 | High Purity | Specialized in fine organic synthesis. |

| Combi-Blocks | USA | (Check CAS) | 95%+ | Excellent for rapid US delivery. |

Note: Always verify the specific batch CoA before purchase, as "custom synthesis" batches can vary in impurity profiles.

Technical Validation: Synthesis & QC

To validate the purity of purchased material, one must understand its synthesis and potential impurities.

Synthesis Pathway & Impurity Origin

The standard synthesis involves the alkylation of Isovanillin with 1-bromo-3-chloropropane .

Figure 1: Synthesis pathway showing the origin of critical impurities.

Quality Control Protocol (Self-Validating System)

Method A: HPLC Purity Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde).

-

Acceptance Criteria: Main peak >97% area. No single impurity >1%.

Method B: 1H-NMR Identity Verification (DMSO-d6)

-

Aldehyde Proton: Singlet at ~9.85 ppm . (Confirms oxidation state).

-

Aromatic Region: 3 protons (multiplet 7.0 - 7.6 ppm).

-

Methoxy Group: Singlet at ~3.85 ppm (3H).[3]

-

Linker Region (Diagnostic):

-

Triplet at ~4.15 ppm (O-CH₂-).

-

Triplet at ~3.80 ppm (Cl-CH₂-). Critical: If this is shifted or missing, hydrolysis to alcohol may have occurred.

-

Quintet at ~2.20 ppm (central -CH₂-).

-

Handling & Stability

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Aldehydes are prone to air oxidation to benzoic acids.

-

Stability: The alkyl chloride is relatively stable but can hydrolyze to the alcohol if exposed to strong bases or prolonged moisture.

-

Safety: Irritant. Wear standard PPE.[4][5] The alkyl chloride moiety is a potential alkylating agent; handle with care in a fume hood.

References

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Demonstrates the utility of solubilizing tails in kinase inhibitors).

-

PubChem. (n.d.). "Compound Summary: this compound (CAS 929683-54-5)."[1][2][6][7] National Center for Biotechnology Information. Retrieved February 12, 2026. Link

-

BLDpharm. (n.d.). "Product Detail: this compound." BLDpharm Catalog. Retrieved February 12, 2026. Link

-

Apollo Scientific. (n.d.). "Product Search: CAS 929683-54-5." Apollo Scientific.[7] Retrieved February 12, 2026. Link

Sources

- 1. 929683-54-5|this compound|BLD Pharm [bldpharm.com]

- 2. 929683-54-5 | CAS DataBase [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemos.de [chemos.de]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 929683-54-5_CAS号:929683-54-5_this compound - 化源网 [chemsrc.com]

- 7. Ethers Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Synthesis of 3-(3-chloropropoxy)-4-methoxybenzaldehyde from Isovanillin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3-(3-chloropropoxy)-4-methoxybenzaldehyde, a key intermediate in the production of various pharmaceuticals, notably the anti-anginal agent ranolazine.[1][2][3][4] The protocol outlines the Williamson ether synthesis, a robust and widely applicable method for forming ethers, starting from the readily available isovanillin.[5][6][7] This guide delves into the mechanistic underpinnings of the reaction, provides a comprehensive, step-by-step experimental procedure, and details methods for purification and characterization of the final product.

Introduction

This compound is a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of ranolazine, a drug used for the treatment of chronic angina.[3][4] The structural features of this intermediate, namely the reactive aldehyde and the chloroalkoxy side chain, allow for further molecular elaboration to construct the complex architecture of the final active pharmaceutical ingredient.

The synthesis described herein utilizes isovanillin (3-hydroxy-4-methoxybenzaldehyde) as the starting material.[8][9] Isovanillin, an isomer of the more common vanillin, provides the necessary phenolic hydroxyl group for the subsequent etherification reaction.[8] The core of this synthesis is the Williamson ether synthesis, a classic and reliable SN2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[6][7][10]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from isovanillin proceeds via a Williamson ether synthesis. This reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7]

Step 1: Deprotonation of Isovanillin

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of isovanillin using a suitable base, such as potassium carbonate (K₂CO₃). This generates a phenoxide ion, which is a potent nucleophile. The choice of a moderately strong base like potassium carbonate is crucial to ensure complete deprotonation of the phenol without causing unwanted side reactions.

Step 2: Nucleophilic Attack

The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromo-3-chloropropane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration at the reaction center (though not relevant for this achiral molecule). Bromine is a good leaving group, facilitating the displacement.

Step 3: Product Formation

The concerted bond-forming and bond-breaking process results in the formation of the desired ether, this compound, and potassium bromide as a byproduct.

The choice of 1-bromo-3-chloropropane as the alkylating agent is strategic. The bromine atom is more reactive and a better leaving group than chlorine in SN2 reactions, allowing for selective reaction at the carbon bearing the bromine. The chlorine atom on the propyl chain remains intact for subsequent synthetic transformations in the synthesis of ranolazine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isovanillin | 152.15 | 10.0 g | 0.0657 |

| 1-Bromo-3-chloropropane | 157.44 | 12.4 g (8.6 mL) | 0.0788 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 13.6 g | 0.0984 |

| Acetone | 58.08 | 150 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine (Saturated NaCl Solution) | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add isovanillin (10.0 g, 0.0657 mol) and anhydrous potassium carbonate (13.6 g, 0.0984 mol).

-

Solvent Addition: Add 150 mL of acetone to the flask.

-

Initiation of Reaction: Begin stirring the mixture.

-

Reagent Addition: Add 1-bromo-3-chloropropane (12.4 g, 8.6 mL, 0.0788 mol) dropwise to the stirred suspension over a period of 15-20 minutes at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Aqueous Work-up: Dissolve the resulting residue in 100 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₃ClO₃[11][12] |

| Molecular Weight | 228.67 g/mol [11] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 51-53 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.43 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 7.41 (d, J = 1.8 Hz, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 4.23 (t, J = 5.8 Hz, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 3.78 (t, J = 6.2 Hz, 2H, CH₂Cl), 2.30 (p, J = 6.0 Hz, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 154.5, 149.8, 130.3, 126.8, 111.8, 110.9, 66.1, 56.1, 41.4, 32.0.

Infrared (IR) Spectroscopy:

-

ν (cm⁻¹): ~2960 (C-H), ~2840 (C-H), ~1680 (C=O, aldehyde), ~1590 (C=C, aromatic), ~1270 (C-O, ether), ~750 (C-Cl).

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

1-Bromo-3-chloropropane is a hazardous substance; handle with care and avoid inhalation and skin contact.

-

Acetone and dichloromethane are flammable and volatile; keep away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Workflow Diagram

Caption: Synthetic workflow for this compound.

References

- Williamson Ether Synthesis. (n.d.).

- US Patent US5786516A - Process for the preparation of isovanillin. (1998). Google Patents.

- Ranolazine. (2016). New Drug Approvals.

- US Patent US5648552A - Process for the preparation of isovanillin. (1997). Google Patents.

- Williamson ether synthesis. (n.d.). Wikipedia.

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.

- The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.

- Isovanillin Synthesis from Vanillin. (n.d.). Benchchem.

- This compound. (n.d.). Guidechem.

- US Patent US20130090475A1 - Process for the Preparation of Ranolazine. (2013). Google Patents.

- US Patent US10266507B2 - Process for the preparation of ranolazine. (2019). Google Patents.

- Improved Process For The Total Synthesis Of Ranolazine. (n.d.). Quick Company.

- Approaches to Iodinated Derivatives of Vanillin and Isovanillin. (n.d.). PMC - NIH.

- A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- EP Patent EP3782992A1 - Novel process for the preparation of ranolazine. (2021). Google Patents.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- This compound. (n.d.). PubChemLite.

- Isovanillin synthesis. (n.d.). ChemicalBook.

- Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026).

- m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.

- Isovanillin. (n.d.). Wikipedia.

- Process for preparing isovanillin. (n.d.). Patent 0758639.

- JPH08208555A - Preparation of isovanillin. (1996). Google Patents.

- Aldehydes from acid chlorides by modified rosenmund reduction. (n.d.). Organic Syntheses Procedure.

- Synthesis of 4-methoxybenzaldehyde. (n.d.). PrepChem.com.

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2020). Google Patents.

- US Patent US4162269A - Purification process for 3-phenoxybenzaldehyde. (1979). Google Patents.

- 3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem.

- bmse010130 4-methoxy Benzaldehyde. (n.d.). BMRB.

- p-methoxybenzaldehyde patented technology retrieval search results. (n.d.). Eureka | Patsnap.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US20130090475A1 - Process for the Preparation of Ranolazine - Google Patents [patents.google.com]

- 3. US10266507B2 - Process for the preparation of ranolazine - Google Patents [patents.google.com]

- 4. EP3782992A1 - Novel process for the preparation of ranolazine - Google Patents [patents.google.com]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Isovanillin - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. guidechem.com [guidechem.com]

- 12. PubChemLite - this compound (C11H13ClO3) [pubchemlite.lcsb.uni.lu]

Application Note: High-Fidelity Reductive Amination of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Executive Summary & Strategic Context

This application note details the protocol for performing reductive amination on 3-(3-Chloropropoxy)-4-methoxybenzaldehyde . This specific scaffold is a high-value "bifunctional linker" intermediate, widely utilized in medicinal chemistry for the synthesis of GPCR ligands, kinase inhibitors, and cardiovascular agents (structurally analogous to Ivabradine intermediates).[1]

The Synthetic Challenge: The molecule possesses two distinct electrophilic sites:[1]

-

The Aldehyde (C-1): Highly reactive toward nucleophilic attack by amines.

-

The Alkyl Chloride (C-3''): A potential leaving group for nucleophilic substitution (

).

The Solution:

To ensure high yield and purity, the reaction must be chemoselective . We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2][3][4] Unlike stronger reductants (e.g., NaBH

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a stepwise condensation-reduction sequence. The stability of the alkyl chloride under these mild conditions allows for "Orthogonal Reactivity"—the aldehyde is modified while the halide remains intact.[1]

Pathway Diagram

[3]

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[4][5] | Role | Critical Attribute |

| Aldehyde Substrate | 1.0 | Starting Material | Purity >97% (HPLC) |

| Amine Partner | 1.1 - 1.2 | Nucleophile | Free base preferred |

| NaBH(OAc) | 1.4 - 1.6 | Reducing Agent | Moisture sensitive; use fresh |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes iminium formation |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M | Anhydrous; ensures solubility |

Step-by-Step Methodology

Pre-requisite: Dry all glassware and purge with Nitrogen (

Step 1: Iminium Formation [6]

-

Charge a reaction vessel with This compound (1.0 equiv).

-

Add anhydrous DCE (or THF) to achieve a concentration of 0.1 M.

-

Add the Amine (1.1 equiv).

-

Crucial Step: Add Glacial Acetic Acid (1.0 equiv).

-

Stir at Room Temperature (20–25°C) for 30–60 minutes.

Step 2: Selective Reduction 6. Cool the mixture slightly (optional, 0°C) if the amine is volatile or the reaction is exothermic. 7. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

- Why Portions? This controls hydrogen gas evolution and prevents localized "hotspots" that could lead to side reactions.

- Allow the reaction to warm to Room Temperature and stir for 4–16 hours.

- Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the aldehyde peak (approx. 228 Da parent mass) and appearance of the amine product (M+1).[1]

Step 3: Quench & Workup

9. Quench the reaction by adding saturated aqueous NaHCO

- Note: Gas evolution (

- Extract the aqueous layer with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (3x).

- Wash combined organics with Brine.

- Dry over anhydrous

Expert Insights & Troubleshooting (E-E-A-T)

The "Chlorine Integrity" Check

A common concern with this substrate is whether the alkyl chloride survives the reaction.[1]

-

Observation: Under the prescribed conditions (STAB, Room Temp, pH ~5-6 during reaction), the alkyl chloride is inert .[1]

-

Risk Factor: If you use strong bases (e.g., unbuffered primary amines at high heat) or strong hydride donors (e.g., LiAlH

), you risk displacing the chloride ( -

Validation: Verify the presence of the characteristic isotope pattern of Chlorine (

:

Handling "Stalled" Reactions

If the aldehyde remains unconsumed after 16 hours:

-

Cause: Steric hindrance in the amine partner or insufficient iminium formation.[1]

-

Solution: Do not add more reducing agent immediately. Instead, add another 0.5 equiv of Acetic Acid and stir for 1 hour to push the equilibrium toward the iminium ion, then add 0.5 equiv of STAB.

Solvent Selection

-

DCE (1,2-Dichloroethane): The "Gold Standard" for STAB reactions due to excellent solubility and reaction kinetics.[1]

-

THF (Tetrahydrofuran): A viable "greener" alternative, though reaction rates may be slightly slower.[1]

-

Methanol: Avoid when using STAB.[2] Methanol reacts with STAB, decomposing the reagent.[1][7] If Methanol must be used (for solubility), switch the reducing agent to NaCNBH

(Sodium Cyanoborohydride), though this introduces toxicity concerns.[1]

Safety & Handling

-

Substrate Toxicity: this compound contains an alkyl halide motif, classifying it as a potential alkylating agent . Handle with gloves and in a fume hood to prevent potential genotoxicity.

-

STAB Hazards: Releases Acetic Acid upon hydrolysis. Reacts with water to release Hydrogen gas (flammable).

-

Waste Disposal: Aqueous waste from this reaction contains Boron salts. Dispose of according to specific EHS halogenated organic waste protocols.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][4][8][9] 11, 1996, pp. 3849–3862.[1][9]

-

BenchChem. "Application Notes: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride." BenchChem Protocols, 2025.[1][3]

-

PubChem. "Compound Summary: this compound (CAS 929683-54-5)."[10] National Library of Medicine.

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, vol. 93, no.[1][4] 12, 1971, pp. 2897–2904.[1]

Sources

- 1. CN114920634A - Method for synthesizing p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. PubChemLite - this compound (C11H13ClO3) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel Schiff bases derived from 3-(3-chloropropoxy)-4-methoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It offers an in-depth exploration of the synthetic pathways, reaction mechanisms, and characterization of these compounds. Furthermore, it discusses their potential applications, grounded in established scientific literature. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Versatility of Schiff Bases and the Potential of a Novel Precursor

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of synthetic chemistry.[1][2] First reported by Hugo Schiff, these compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1][3] Their significance stems from their remarkable versatility, finding applications in medicinal chemistry due to a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[4][5][6][7] Beyond their therapeutic potential, Schiff bases are pivotal as ligands in coordination chemistry, capable of forming stable complexes with various metal ions.[6][8]

The precursor, this compound, offers a unique structural motif for the development of novel Schiff bases. The presence of the flexible chloropropoxy chain introduces a reactive site for further molecular elaboration, allowing for the creation of more complex and potentially more potent derivatives. The methoxy group on the benzaldehyde ring can also influence the electronic properties and biological activity of the resulting Schiff base. This guide will focus on leveraging this precursor to synthesize a library of Schiff bases with diverse functionalities.

Synthetic Strategy and Mechanistic Overview

The fundamental reaction for the synthesis of Schiff bases from this compound is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[6] The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate.[3] Subsequent dehydration of the carbinolamine, often facilitated by heat, leads to the formation of the stable imine bond.

Figure 1: General reaction mechanism for Schiff base formation.

Experimental Protocols

This section outlines detailed protocols for the synthesis of Schiff bases from this compound using two representative primary amines.

Protocol 1: Synthesis of (E)-N-(4-methylbenzylidene)-1-(3-(3-chloropropoxy)-4-methoxyphenyl)methanamine

This protocol details the reaction with p-toluidine, a common aromatic amine.

Materials:

-

This compound

-

p-Toluidine

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the aldehyde is completely dissolved.

-

Dissolution of Amine: In a separate beaker, dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol.

-

Reaction Setup: Slowly add the ethanolic solution of p-toluidine to the stirring solution of the aldehyde at room temperature.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1][6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be concentrated by rotary evaporation or cooled in an ice bath to induce crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure Schiff base.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Protocol 2: Synthesis of (E)-N-(4-fluorobenzylidene)-1-(3-(3-chloropropoxy)-4-methoxyphenyl)methanamine

This protocol outlines the synthesis using 4-fluoroaniline, demonstrating the versatility of the reaction with different substituted amines.

Materials:

-

This compound

-

4-Fluoroaniline

-

Methanol

-

Glacial Acetic Acid (catalyst)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Stirring hotplate

Procedure:

-

Reactant Mixture: In a 50 mL Erlenmeyer flask, combine 5 mmol of this compound and 5 mmol of 4-fluoroaniline in 25 mL of methanol.

-

Catalyst Addition: Add 1-2 drops of glacial acetic acid to the mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor the reaction progress using TLC. Gentle heating (40-50°C) can be applied to expedite the reaction if necessary.

-

Product Formation: The formation of a solid product is expected. If the product does not precipitate, the solution can be cooled in an ice bath.

-

Isolation and Purification: Collect the crystalline product by filtration, wash with cold methanol, and recrystallize from a suitable solvent like methanol or ethanol.

-

Drying: Dry the purified Schiff base under vacuum.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are recommended:

| Technique | Purpose | Expected Observations |

| Melting Point | Purity assessment | A sharp and defined melting point range indicates a pure compound. |

| FT-IR Spectroscopy | Functional group identification | Appearance of a strong absorption band in the range of 1604-1655 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[2][7] Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine. |

| ¹H NMR Spectroscopy | Structural elucidation | A characteristic singlet peak in the downfield region (δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-).[6][8] Signals corresponding to the aromatic protons, the methoxy group, and the chloropropoxy chain will also be present. |

| ¹³C NMR Spectroscopy | Carbon framework confirmation | A signal in the range of δ 150-165 ppm attributed to the imine carbon (C=N).[2][9] Resonances for all other carbon atoms in the molecule should be observed. |

| Mass Spectrometry | Molecular weight determination | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base. |

Applications and Future Directions

The Schiff bases synthesized from this compound hold significant promise in several key areas of research and development:

-

Drug Discovery: The inherent biological activities of Schiff bases make these novel compounds prime candidates for screening as antimicrobial, anticancer, and anti-inflammatory agents. The chloropropoxy group provides a handle for further derivatization to optimize potency and selectivity.

-

Coordination Chemistry: These Schiff bases can act as versatile ligands for the synthesis of novel metal complexes.[6] Such complexes are known to exhibit enhanced biological activity and have potential applications in catalysis and materials science.

-

Bio-conjugation: The reactive chloro group can be utilized for covalent attachment to biomolecules, such as proteins or DNA, enabling the development of targeted drug delivery systems or diagnostic probes.

-

Materials Science: The aromatic nature and potential for metal coordination suggest applications in the development of new materials with interesting optical, electronic, or magnetic properties.

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Low or no product yield | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure the appropriate amount of catalyst is used. - Check the purity of starting materials. |

| Product is soluble in the reaction solvent | - Concentrate the reaction mixture by rotary evaporation. - Cool the reaction mixture in an ice bath to induce precipitation. - Try a different solvent system. | |

| Oily product obtained | Impurities present | - Purify the product using column chromatography. - Attempt recrystallization from a different solvent or solvent mixture. |

| Product has a low melting point | - Dry the product thoroughly under vacuum to remove residual solvent. | |

| Broad melting point range | Impure product | - Recrystallize the product again until a sharp melting point is obtained. - Confirm purity using TLC or HPLC. |

Conclusion

This guide provides a robust framework for the synthesis, characterization, and exploration of novel Schiff bases derived from this compound. The detailed protocols and troubleshooting advice are designed to empower researchers to successfully synthesize and investigate these promising compounds. The unique structural features of this precursor open up exciting avenues for the development of new therapeutic agents and advanced materials.

Sources

- 1. jetir.org [jetir.org]

- 2. ukm.my [ukm.my]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

attaching chloropropyl linkers to aromatic aldehydes for drug discovery

Application Note: Selective O-Alkylation of Aromatic Aldehydes with Chloropropyl Linkers

Executive Summary

In modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a connector—it is a determinant of physicochemical properties, permeability, and ternary complex stability.

This guide details the protocol for attaching a 3-chloropropyl linker to aromatic aldehydes (specifically phenolic aldehydes like hydroxybenzaldehyde). We utilize 1-bromo-3-chloropropane (BCP) as the bifunctional electrophile. This reagent is "privileged" due to its differential reactivity: the C-Br bond reacts rapidly under mild nucleophilic substitution conditions, while the C-Cl bond remains intact, serving as a latent electrophile for subsequent derivatization (e.g., amine displacement to form GPCR ligands).

Mechanistic Insight & Experimental Strategy

The Selectivity Paradox

The success of this reaction relies on the nucleofugality difference between bromide and chloride. In polar aprotic solvents (DMF, DMSO), the rate of SN2 displacement for alkyl bromides is significantly higher (~50-100x) than for alkyl chlorides.

-

Primary Reaction (Desired): Phenoxide attacks C-Br

Aryl-O-(CH2)3-Cl. -

Secondary Reaction (Undesired Dimerization): Phenoxide attacks the product's C-Cl

Aryl-O-(CH2)3-O-Aryl. -

Elimination (Undesired): Base-mediated E2 elimination

Allyl species.

The "Self-Validating" Control: To ensure the protocol is self-validating, we employ stoichiometric excess (3.0 equiv) of BCP. This statistical overload renders the concentration of the desired product (monochloride) negligible relative to the excess electrophile, kinetically suppressing dimer formation.

Caption: Kinetic pathway favoring mono-alkylation over dimerization via differential halide reactivity.

Experimental Protocols

Method A: The "Gold Standard" Batch Protocol

Best for: Gram-scale synthesis, high purity requirements, and sensitive aldehydes.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 equiv)

-

1-Bromo-3-chloropropane (3.0 equiv) [CAS: 109-70-6]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol) in DMF (20 mL). Add anhydrous K₂CO₃ (4.53 g, 32.8 mmol).

-

Expert Tip: Stir at room temperature for 15 minutes before adding the alkyl halide. This ensures complete deprotonation and formation of the phenoxide species, visible as a color change (often yellow/orange).

-

-

Addition: Add 1-bromo-3-chloropropane (4.8 mL, 49.2 mmol) dropwise over 5 minutes.

-

Why? Rapid addition can locally heat the mixture; dropwise addition maintains thermal equilibrium.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitor: Check via TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear. If the reaction is sluggish, add a catalytic amount of KI (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition), though this is rarely needed for BCP.

-

-

Workup (Critical for Purity):

-

Cool to room temperature.

-

Pour the mixture into ice-cold water (100 mL). The product usually precipitates as an oil or solid.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMF. Residual DMF ruins subsequent steps.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The excess BCP (b.p. 143°C) can often be removed by high-vacuum drying (0.1 mbar) at 40°C.

-

If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Quantitative Data Summary:

| Parameter | Value | Rationale |

| Stoichiometry (BCP) | 3.0 Equiv | Suppresses dimer formation (Aryl-O-C3-O-Aryl). |

| Temperature | 60°C | Sufficient for Br-displacement; minimizes elimination. |

| Time | 4–6 Hours | Complete conversion without thermal degradation. |

| Typical Yield | 85–95% | High efficiency due to irreversible alkylation. |

Method B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, small scale (10-100 mg).

-

Vessel: 10 mL Microwave vial.

-

Load: 4-Hydroxybenzaldehyde (100 mg, 0.82 mmol), Cs₂CO₃ (535 mg, 1.64 mmol), BCP (386 mg, 2.46 mmol), and Acetone (3 mL).

-

Note: Cesium Carbonate (Cs₂CO₃) is used here for its higher solubility and "cesium effect" (enhanced nucleophilicity) in organic solvents, crucial for rapid kinetics.

-

-

Irradiation: Heat to 100°C for 15 minutes (High Absorption setting).

-

Workup: Filter off inorganic salts directly. Concentrate the filtrate. The residue is often pure enough for the next step in library synthesis.

Quality Control & Self-Validation

A "Self-Validating" system means the analytical data inherently confirms the structure and rules out common errors.

1. NMR Validation (¹H NMR in CDCl₃):

-

The "Triplet Test": You must see a distinct triplet at ~3.7 ppm (2H, J=6.5 Hz) corresponding to the -CH₂-Cl protons.

-

The "Ether Shift": A triplet at ~4.2 ppm (2H) confirms the -O-CH₂- attachment.

-

Absence of Dimer: If you see a symmetrical multiplet pattern or integration errors (e.g., the ether protons integrate to 4H relative to the aldehyde), you have formed the dimer.

2. LC-MS Validation:

-

Isotope Pattern: Chlorine has a distinct ³⁵Cl/³⁷Cl ratio of 3:1. The mass spectrum must show an M+2 peak at ~33% intensity of the parent ion.

-

Example: Product mass = 198.6. Look for peaks at 198 (100%) and 200 (33%).

-

Failure Mode: If the M+2 peak is ~100% (equal height), you likely have a bromine atom (incomplete reaction or wrong starting material). If M+2 is <5%, you have the dimer or elimination product.

-

Caption: QC Decision Tree for validating chloropropyl linker attachment.

Safety & Handling

-

1-Bromo-3-chloropropane:

-

Hazard: Alkylating agent (potential carcinogen). Toxic if inhaled.[1]

-

Control: Handle strictly in a fume hood. Double-glove (Nitrile) is recommended. Quench excess reagent with an amine (e.g., morpholine) or thiourea waste stream before disposal to destroy alkylating potential.

-

-

Reaction Pressure: If using Method B (Microwave) or Method A in a sealed tube, ensure the vessel is rated for the vapor pressure of the solvent at the target temperature.

References

-

Selectivity of Bromo-chloro-alkanes

- Title: "Selective alkylation of phenols with 1-bromo-3-chloropropane"

- Source:Organic Syntheses, Coll. Vol. 8, p. 57.

-

URL:[Link] (General reference for halide selectivity).

-

Applications in Drug Discovery (PROTACs)

- Title: "Current strategies for the design of PROTAC linkers: a critical review"

- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

-

URL:[Link]

-

Green Chemistry Optimization

-

Aripiprazole Linker Chemistry

- Title: "Synthesis and structure-activity relationships of novel aripiprazole deriv

- Source:Bioorganic & Medicinal Chemistry Letters (Contextual grounding for chloropropyl linkers in antipsychotics).

-

URL:[Link] (Search: Aripiprazole linker synthesis).

Sources

Troubleshooting & Optimization

Technical Support Guide: Mitigating Hydrolytic Side-Reactions in Benzaldehyde Synthesis

Executive Summary & Diagnostic Matrix

The Core Challenge: Synthesizing benzaldehyde from alkyl chloride precursors (e.g., benzyl chloride) presents a fundamental kinetic competition. You are attempting to oxidize the C-Cl bond (or adjacent carbon) to a carbonyl (C=O), but the thermodynamic sink of the system is often the hydrolysis to the alcohol (C-OH) or over-oxidation to the carboxylic acid (COOH).

"Preventing hydrolysis" usually refers to one of two scenarios:

-

Pathway Competition: You are performing an oxidative transformation (e.g., Sommelet, Kornblum) and moisture is causing direct

hydrolysis to benzyl alcohol, lowering yield. -

Chemoselectivity: You have a molecule with multiple electrophilic sites and need to preserve a distal alkyl chloride while forming the aldehyde.

Use the matrix below to identify your specific failure mode:

| Synthesis Route | Precursor | Primary "Hydrolysis" Risk | Root Cause |

| Sommelet Reaction | Benzyl Chloride ( | Conversion to Benzyl Alcohol | Moisture during hexaminium salt formation.[1] |

| Kornblum Oxidation | Benzyl Chloride ( | Conversion to Benzyl Alcohol | Wet DMSO or excessive temperature. |

| Gem-Dihalide Hydrolysis | Benzal Chloride ( | Over-hydrolysis to Benzoic Acid | Lack of pH buffering; temperature overshoot. |

Critical Protocols & Troubleshooting

Module A: The Sommelet Reaction (Hexamine Route)

Objective: Convert Benzyl Chloride to Benzaldehyde.

The Failure Mode: If water is present during the initial step, the benzyl chloride hydrolyzes to benzyl alcohol (

The Protocol (Self-Validating System)

-

Anhydrous Salt Formation (The Critical Step):

-

Reagents: Benzyl chloride (1.0 eq), Hexamine (1.1 eq).

-

Solvent: Chloroform (

) or Ethanol. Must be dried over molecular sieves (3Å or 4Å) prior to use. -

Procedure: Reflux for 4 hours.

-

Validation: The hexaminium salt is insoluble in chloroform. A heavy white precipitate must form. If the solution remains clear or oily, moisture has hydrolyzed your starting material.

-

-

Hydrolysis of the Salt (The Controlled Step):

-

Only after isolating the solid salt do you introduce water.

-

Reflux the salt in 50% Acetic Acid (aq) to release the benzaldehyde.

-

Troubleshooting FAQ

Q: Why is my final product contaminated with benzyl alcohol?

A: You likely had moisture in your solvent during Step 1. Benzyl chloride undergoes slow

Q: Can I use technical grade hexamine?

A: No. Hexamine is hygroscopic. Grind it to a fine powder and dry it in a vacuum desiccator over

Module B: The Kornblum Oxidation (DMSO Route)

Objective: Oxidize Benzyl Chloride using DMSO as the oxidant. The Failure Mode: DMSO is hygroscopic. If wet, water competes with DMSO as the nucleophile.

-

Path A (Desired):

-

Path B (Hydrolysis):

Optimized Protocol

-

Solvent Preparation: Dry DMSO over

and distill under reduced pressure. Store over 4Å molecular sieves.[2] -

Base Selection: Use Sodium Bicarbonate (

) rather than strong hydroxides. Strong bases promote elimination (stilbene formation) or direct hydrolysis. -

Temperature Control: Maintain reaction at 100°C–150°C. Do not exceed 150°C, as violent decomposition of the sulfonium salt can occur.

Visualization: Competitive Pathways

Figure 1: Kinetic competition in Kornblum Oxidation. The presence of water diverts the flux toward the alcohol side-product.

Module C: Chemoselective Preservation (Distal Chlorides)

Scenario: You are synthesizing a molecule like 4-(chloromethyl)benzaldehyde and need to prevent the hydrolysis of the chloromethyl group.

Guidance: Avoid aqueous acidic/basic conditions entirely. Standard hydrolysis of acetals or gem-dihalides will destroy your alkyl chloride.

-

Recommended Route: Oxidation of the corresponding alcohol using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane in anhydrous dichloromethane (

). These conditions are non-hydrolytic and will preserve alkyl halides.

Data Summary: Solvent Water Limits

To prevent hydrolytic side reactions, solvents must meet these strict water content thresholds:

| Solvent | Max Water Content (ppm) | Drying Agent | Indicator |

| Chloroform (Sommelet) | < 50 ppm | Benzophenone ketyl (N/A for CHCl3) / Karl Fischer | |

| DMSO (Kornblum) | < 100 ppm | N/A | |

| Ethanol (Sommelet) | < 200 ppm | Mg turnings + | Mg ethoxide formation |

References

-

Sommelet Reaction Mechanism & Scope

-

Kornblum Oxidation Methodology

-

Benzal Chloride Hydrolysis Kinetics

-

Tanaka, M., & Katayama, T. (1966). "The Mechanism of the Hydrolysis of Benzyl Chloride". Journal of the Research Institute for Catalysis, Hokkaido University.[5]

-

Sources

optimization of base catalysts for etherification of phenols

Technical Support Center: Optimization of Base Catalysts for Phenol Etherification

Welcome to the Advanced Synthesis Knowledge Base. Role: Senior Application Scientist Subject: Williamson Ether Synthesis & Base Optimization Status: Operational

Critical Protocol Architecture

This guide moves beyond textbook definitions to address the practical realities of etherification. The success of a Williamson Ether Synthesis hinges on the Base-Solvent-Electrophile Triad .

The "Workhorse" Protocol (Standard Substrates)

For 80% of applications (unhindered phenols, primary alkyl halides), Potassium Carbonate (

-

Base:

(anhydrous, milled). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Stoichiometry: 1.0 equiv Phenol : 1.5-2.0 equiv Base : 1.1 equiv Alkyl Halide.

-

Temperature: Reflux (MeCN: 82°C) or 60-80°C (DMF).

Senior Scientist Note: The particle size of

Decision Matrix: Base Selection Logic

Do not default to

Figure 1: Decision tree for selecting the appropriate base catalyst based on substrate complexity.

Troubleshooting Matrix (The "Fix-It" Guide)

This section addresses specific failure modes reported by users.

Symptom: Reaction Stalls at ~60% Conversion

Diagnosis: Surface passivation of the heterogeneous base or "Wet" solvent shell.

-

Technical Explanation: In heterogeneous systems (

/Solvent), the reaction occurs at the solid-liquid interface. If the base surface becomes coated with -

Corrective Actions:

-

The "Finkelstein" Boost: Add 5-10 mol% Potassium Iodide (KI). This converts Alkyl-Cl/Br to the more reactive Alkyl-I in situ.

-

Mechanical Activation: Ensure vigorous stirring (vortexing) to mechanically abrade the salt surface.

-

Drying: Add 3Å Molecular Sieves to the reaction mixture to scavenge water produced or present in the solvent.

-

Symptom: Significant C-Alkylation Observed

Diagnosis: Solvent-controlled ambident nucleophile attack.

-

Technical Explanation: Phenoxides are ambident nucleophiles (can react at Oxygen or Carbon). Protic solvents (e.g., alcohols, water) H-bond strongly to the Oxygen, shielding it and favoring Carbon attack (Kornblum’s Rule).[2]

-

Corrective Actions:

-

Switch Solvent: Move to a Polar Aprotic solvent (DMF, DMSO, NMP). These solvate the cation (leaving the phenoxide "naked" and reactive at the Oxygen) but do not H-bond to the anion.

-

Change Counter-ion: Use a larger cation (

or quaternary ammonium). Tighter ion pairs (Li+, Na+) can sometimes favor C-alkylation due to coordination effects.

-

Symptom: Product is "Oily" or Contaminated after Workup

Diagnosis: High boiling point solvent retention (DMF/DMSO).

-

Technical Explanation: DMF and DMSO are difficult to remove completely via rotary evaporation, leading to contaminated oils.

-

Corrective Actions:

-

The "Flood" Wash: During extraction, wash the organic layer 3x with water (to remove DMF) and 1x with LiCl solution (to break emulsions).

-

Green Alternative: Switch to 2-MeTHF or CPME (Cyclopentyl methyl ether). These form azeotropes with water and are easier to remove than DMF.

-

Advanced Optimization: The Cesium & PTC Advantage

When the standard protocol fails, utilize these advanced methodologies.

The "Cesium Effect"

Cesium Carbonate (

-

Mechanism: The large ionic radius of

(1.67 Å) results in a weak charge density. In aprotic solvents, this creates a "loose ion pair" with the phenoxide. The phenoxide is essentially "naked" (unencumbered by strong electrostatic attraction), dramatically increasing -

Use Case: Intramolecular cyclizations (macrocycles) or highly hindered phenols.

Phase Transfer Catalysis (PTC)

Ideal for industrial scale-up to avoid expensive anhydrous solvents.

-

System: Toluene (Organic) + Water (Aqueous Base) + Catalyst (

or Aliquat 336). -

Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous phase into the organic phase where the alkyl halide resides.

Figure 2: Phase Transfer Catalysis (PTC) cycle showing the transport of phenoxide anion.

Comparative Data: Base Performance

| Base System | Solvent | Rate ( | Primary Risk | Best For |

| Acetone/MeCN | 1.0 (Ref) | Incomplete Rxn | General Purpose | |

| DMF | 15-20x | High Cost | Cyclization / Hindered | |

| THF | Instant | Side Rxns (Elimination) | Unreactive Alcohols | |

| Toluene/H2O | Variable | Hydrolysis | Large Scale / Green |

Frequently Asked Questions (FAQs)

Q: Why is my alkyl halide eliminating to an alkene instead of forming the ether?

A: This is a competition between

-

Cause: Your base is too strong (e.g., using hydroxide or hydride with secondary halides) or the temperature is too high.

-

Fix: Switch to a weaker base (

or

Q: Can I use Acetone instead of DMF? A: Yes, but with caveats. Acetone boils at 56°C, which may be too low for sluggish substrates. It is also a protic-like ketone (enolizable), though generally acceptable. Acetonitrile (bp 82°C) is often a better "middle ground" between Acetone and DMF.

Q: What is the "Greenest" solvent for this reaction? A: Recent data suggests 2-MeTHF (2-Methyltetrahydrofuran) . It is derived from biomass, has a higher boiling point than THF, and separates cleanly from water, simplifying workup compared to DMF [3].

References

-

The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An assessment of the causes of the 'cesium effect'". The Journal of Organic Chemistry, 52(19), 4230–4234.

-

Phase Transfer Catalysis: Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251–3254.[3]

-

Green Solvents: Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides". Sustainable Chemical Processes, 4, 7.

-

C- vs O-Alkylation: Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides". Journal of the American Chemical Society, 85(9), 1359. (Foundational text on ambident nucleophiles).

Sources

Technical Support Center: Purification of Oily Benzaldehyde Derivatives

Welcome to the Technical Support Center for the purification of oily benzaldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity oily aldehydes. Oily or liquid benzaldehyde derivatives are common intermediates in organic synthesis, but their purification can be non-trivial. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Navigating Purification Challenges

Oily benzaldehyde derivatives can present unique purification challenges, from thermal instability to the presence of closely related impurities. This section addresses common problems in a question-and-answer format, providing insights into the underlying chemistry and practical solutions.

My oily benzaldehyde derivative is turning into a solid (benzoic acid) upon storage. How can I prevent this and purify my aldehyde?

This is a classic issue of autoxidation. Benzaldehyde and its derivatives are susceptible to reacting with atmospheric oxygen to form the corresponding benzoic acid, which is often a crystalline solid.[1][2] This process is a free-radical chain reaction that can be initiated by light.[1]

-

Prevention:

-

Inert Atmosphere: Store the aldehyde under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[3][4]

-

Light Protection: Use amber or opaque glass bottles to protect the compound from light, which can catalyze oxidation.[1]

-

Addition of Inhibitors: Small amounts of radical scavengers like hydroquinone or catechol can be added to inhibit the oxidation process.[3][5]

-

-

Purification Protocol: Basic Aqueous Wash

-

Dissolve the crude oily aldehyde in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Transfer the solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[6][7] The benzoic acid will be converted to its water-soluble sodium salt.

-

Separate the aqueous layer. Repeat the wash if necessary.

-

Wash the organic layer with water and then with brine to remove residual base and water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the purified oily aldehyde.

-

I'm trying to purify my high-boiling point benzaldehyde derivative by distillation, but it's decomposing. What's going wrong?

Thermal decomposition is a significant concern for high-boiling point organic compounds.[8] Aldehydes, in particular, can be sensitive to prolonged heating.

-

Potential Causes & Solutions:

-

High Temperature: The distillation temperature might be too high. Solution: Use vacuum distillation to lower the boiling point of your compound.[9][10]

-

Acidic/Basic Impurities: Trace amounts of acidic or basic impurities can catalyze decomposition at elevated temperatures. Solution: Pre-treat the crude material with a wash of dilute sodium bicarbonate to remove acidic impurities, followed by a water wash and thorough drying before distillation.[9]

-

Prolonged Heating: The longer the compound is heated, the greater the chance of decomposition. Solution: Ensure efficient and even heating with a heating mantle and complete the distillation as quickly as possible.[9]

-

My compound "oils out" instead of crystallizing. How can I induce crystallization?

"Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[11] This is common for low-melting point compounds or when there are significant impurities.

-

Troubleshooting Crystallization:

-

Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound. Try a solvent with a lower boiling point.[9] A different solvent system, such as ethyl acetate/hexane or acetone/water, might be more effective.[12]

-

Cooling Rate: Rapid cooling can favor oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

-

Concentration: The solution may be too concentrated. Try using a more dilute solution.

-

Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.[9]

-

Two-Solvent System: Dissolve the oil in a good solvent and then slowly add a poor solvent ("anti-solvent") dropwise until the solution becomes slightly cloudy. This can often promote crystal formation.[9]

-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in oily benzaldehyde derivatives?

A1: The most common impurities are typically unreacted starting materials, by-products from the reaction, and degradation products. For benzaldehyde derivatives, these often include:

-

Benzyl alcohol: From over-reduction of a precursor or reduction of the aldehyde.[13]

-

Unreacted starting materials: Such as the corresponding alcohol or halide.

-

Benzoin: Formed from the self-condensation of the aldehyde, especially under basic or cyanide-catalyzed conditions.[14][15]

Q2: When should I choose column chromatography for purification?

A2: Column chromatography is a versatile technique for separating compounds based on their polarity. It is particularly useful when:

-

Distillation is not feasible due to thermal instability or very close boiling points of the components.

-

The impurities have significantly different polarities from the desired product.

-

You are working with a small amount of material (less than a gram).[16]

However, be aware that some aldehydes can be unstable on silica gel, which is slightly acidic.[6] In such cases, you can use a neutral stationary phase like alumina or add a small amount of a base like triethylamine to the eluent.[17]

Q3: Is the bisulfite adduct formation method suitable for all benzaldehyde derivatives?

A3: The formation of a water-soluble bisulfite adduct is a highly selective and effective method for purifying many aldehydes.[18][19] The reaction involves the nucleophilic addition of bisulfite to the carbonyl group, forming a charged adduct that can be separated into an aqueous layer.[20][21] However, its effectiveness can be limited by:

-

Steric Hindrance: Highly sterically hindered aldehydes may not react efficiently.[20]

-

Adduct Solubility: For some non-polar aldehydes, the adduct may not be soluble in either the organic or aqueous layer, sometimes forming a solid at the interface.[18]

Q4: How can I regenerate the aldehyde from its bisulfite adduct?